Vitamin D3-d3
Description
IUPAC Nomenclature and Molecular Formula
Vitamin-D3-[2H3] is systematically named (1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]-1-deuterioethylidene]-4-(dideuteriomethylidene)cyclohexan-1-ol . Its molecular formula is C27H41D3O , with a molecular weight of 387.66 g/mol . The structure retains the secosteroid backbone of native vitamin D3 but incorporates three deuterium atoms at specific positions (Figure 1).
Table 1: Key structural and chemical identifiers
| Property | Value |
|---|---|
| Molecular Formula | C27H41D3O |
| Molecular Weight | 387.66 g/mol |
| CAS Number | 80666-48-4 |
| Isotopic Enrichment | ≥97.0% deuterium |
Deuterium Labeling Position and Isotopic Purity
Deuterium substitution occurs at C-6 and C-19 positions of the cholecalciferol molecule, replacing three hydrogen atoms with deuterium (²H) . This labeling strategy minimizes metabolic interference while maintaining physicochemical similarity to the native compound. Isotopic purity is typically ≥97.0% , as confirmed by gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) analyses . The high isotopic purity ensures minimal signal overlap in mass spectrometry, critical for accurate quantification .
Ethanol Solvent System Rationale
The compound is dissolved in ethanol at a concentration of 1 mg/mL , a solvent chosen for its ability to:
- Stabilize the labile secosteroid structure by reducing oxidative degradation .
- Facilitate compatibility with LC-MS/MS workflows, as ethanol evaporates rapidly under nitrogen stream, minimizing matrix interference .
- Ensure long-term storage stability at -20°C , with protection from light and moisture .
Structure
3D Structure
Properties
IUPAC Name |
(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]-1-deuterioethylidene]-4-(dideuteriomethylidene)cyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44O/c1-19(2)8-6-9-21(4)25-15-16-26-22(10-7-17-27(25,26)5)12-13-23-18-24(28)14-11-20(23)3/h12-13,19,21,24-26,28H,3,6-11,14-18H2,1-2,4-5H3/b22-12+,23-13-/t21-,24+,25-,26+,27-/m1/s1/i3D2,13D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYSXJUFSXHHAJI-GLSUUORTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C(=C\1CC[C@@H](C/C1=C(\[2H])/C=C/2\CCC[C@]3([C@H]2CC[C@@H]3[C@H](C)CCCC(C)C)C)O)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80666-48-4 | |
| Record name | 80666-48-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanism of Action
Target of Action
Vitamin D3-d3, also known as Cholecalciferol, primarily targets the Vitamin D Receptor (VDR) . This receptor is found in nearly every cell in the body. The presence of VDR in immune cells, including monocytes and stimulated macrophages, natural killer cells, and activated B and T cells, suggests a role in cell proliferation and differentiation.
Mode of Action
This compound interacts with its targets to bring about various physiological changes. It activates key peptides in the immune system that help defend against environmental threats. This peptide activity influences immune cell activity, promoting strong immune responses.
Biochemical Pathways
The biochemical pathways of this compound involve several steps. Initially, 7-dehydrocholesterol in the skin is converted to this compound via UV-B radiation. This compound is then hydroxylated in the liver to 25-hydroxyvitamin D3 and subsequently in the kidneys to 1,25-dihydroxyvitamin D3, the biologically active form. These processes are crucial for maintaining calcium homeostasis, cell proliferation, differentiation, and immune modulation.
Pharmacokinetics
The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). After oral administration, this compound is absorbed and transported to the liver, where it is metabolized to 25-hydroxyvitamin D3. The rate of rise in serum 25-hydroxyvitamin D3 concentration is slightly slower in pregnant women. Overall, the average 25-hydroxyvitamin D3 concentration is 19 nmol/L above baseline during the first month.
Result of Action
The action of this compound results in a variety of physiological effects. It plays a crucial role in maintaining calcium homeostasis and metabolism. It also influences a wide range of physiological processes from bone health to immune function. Moreover, it controls hemovascular homeostasis—the endothelium of the vascular wall, a complex of immunological reactions, coagulation and rheological properties of blood, systemic hemodynamics, etc.
Action Environment
The action of this compound is influenced by environmental factors. For instance, its synthesis in the skin is dependent on exposure to ultraviolet (UV) radiation, particularly UVB. Additionally, the efficiency of supplementation with this highly hydrophobic compound depends predominantly on the formulation.
Biochemical Analysis
Biochemical Properties
Vitamin-D3-[2H3] solution 1mg/mL in ethanol plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary enzymes it interacts with is 25-hydroxylase, which converts vitamin D3 into 25-hydroxyvitamin D3 in the liver. This conversion is essential for the subsequent activation of vitamin D3 into its hormonally active form, calcitriol. Vitamin-D3-[2H3] solution 1mg/mL in ethanol also interacts with vitamin D-binding protein, which transports it in the bloodstream to various target tissues.
Cellular Effects
Vitamin-D3-[2H3] solution 1mg/mL in ethanol influences various types of cells and cellular processes. It plays a significant role in regulating cell function, including cell signaling pathways, gene expression, and cellular metabolism. For instance, it modulates the expression of genes involved in calcium and phosphate homeostasis, which are critical for bone health. Additionally, vitamin-D3-[2H3] solution 1mg/mL in ethanol affects immune cells by enhancing the expression of antimicrobial peptides, thereby boosting the immune response.
Molecular Mechanism
The molecular mechanism of action of vitamin-D3-[2H3] solution 1mg/mL in ethanol involves its conversion to the active form, calcitriol, which binds to the vitamin D receptor (VDR). This binding initiates a cascade of events, including the recruitment of coactivators and the formation of a transcriptional complex that regulates the expression of target genes. Vitamin-D3-[2H3] solution 1mg/mL in ethanol also influences enzyme activity, either by inhibiting or activating specific enzymes involved in metabolic pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of vitamin-D3-[2H3] solution 1mg/mL in ethanol change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that vitamin-D3-[2H3] solution 1mg/mL in ethanol is relatively stable when stored at -20°C, but it can degrade over time if exposed to light or higher temperatures. Long-term effects observed in in vitro and in vivo studies include sustained modulation of gene expression and cellular metabolism.
Dosage Effects in Animal Models
The effects of vitamin-D3-[2H3] solution 1mg/mL in ethanol vary with different dosages in animal models. At low doses, it effectively modulates calcium and phosphate homeostasis without causing adverse effects. At high doses, it can lead to hypercalcemia and other toxic effects. Threshold effects observed in these studies indicate that there is a narrow therapeutic window for the safe and effective use of vitamin-D3-[2H3] solution 1mg/mL in ethanol.
Metabolic Pathways
Vitamin-D3-[2H3] solution 1mg/mL in ethanol is involved in several metabolic pathways. It is hydroxylated in the liver by 25-hydroxylase to form 25-hydroxyvitamin D3, which is further hydroxylated in the kidneys by 1α-hydroxylase to produce the active form, calcitriol. This active form interacts with various enzymes and cofactors to regulate calcium and phosphate metabolism. Vitamin-D3-[2H3] solution 1mg/mL in ethanol also affects metabolic flux and metabolite levels by modulating the expression of genes involved in these pathways.
Transport and Distribution
Vitamin-D3-[2H3] solution 1mg/mL in ethanol is transported and distributed within cells and tissues by binding to vitamin D-binding protein. This binding facilitates its transport in the bloodstream and its delivery to target tissues. Within cells, vitamin-D3-[2H3] solution 1mg/mL in ethanol can be localized to specific compartments, such as the nucleus, where it exerts its effects on gene expression.
Subcellular Localization
The subcellular localization of vitamin-D3-[2H3] solution 1mg/mL in ethanol is crucial for its activity and function. It is primarily localized in the nucleus, where it binds to the vitamin D receptor and regulates gene expression. Post-translational modifications, such as phosphorylation, can influence its localization and activity. Additionally, vitamin-D3-[2H3] solution 1mg/mL in ethanol may be targeted to other organelles, such as the mitochondria, where it can affect cellular metabolism.
Biological Activity
Vitamin D3, also known as cholecalciferol, is a fat-soluble vitamin that plays a crucial role in calcium and phosphorus metabolism, bone health, and immune function. The compound "Vitamin-D3-[2H3] solution 1mg/mL in ethanol" refers to a deuterated form of vitamin D3, which is often used in research to trace metabolic pathways and study biological activity. This article explores the biological activities associated with this compound, including its mechanisms of action, efficacy in various health conditions, and relevant case studies.
Vitamin D3 exerts its biological effects primarily through the activation of the vitamin D receptor (VDR), which regulates gene expression involved in calcium homeostasis and bone metabolism. The active form of vitamin D3, 1,25-dihydroxyvitamin D3 (1,25(OH)₂D3), binds to VDR and influences cellular processes such as:
- Calcium Absorption : Enhancing intestinal absorption of calcium and phosphate.
- Bone Remodeling : Regulating osteoblast and osteoclast activity to maintain bone density.
- Immune Modulation : Influencing immune responses by modulating T-cell activity and cytokine production.
Biological Activity Studies
Research has demonstrated that the biological activity of vitamin D3 can be influenced by its formulation and dosage. The following table summarizes key findings from studies on vitamin D3's effects on various health conditions:
Case Studies
A notable case study involved a 23-year-old female medical student who was found to have vitamin D insufficiency (45.6 nmol/L). Following a regimen of vitamin D3 supplementation (4,000 IU for the first two weeks followed by 2,000 IU), her serum levels improved to 85.91 nmol/L within one month. This case illustrates the effectiveness of vitamin D3 supplementation in correcting deficiencies and highlights the importance of monitoring serum levels for optimal health outcomes .
Stability and Formulation
The stability of Vitamin-D3-[2H3] in ethanol has been a subject of research due to its implications for efficacy in biological assays. Factors affecting stability include temperature, light exposure, and concentration:
- Stability Factors : Research indicates that vitamin D3 is sensitive to degradation under certain conditions, necessitating careful formulation practices to ensure potency .
- Stabilizing Agents : Compounds such as EDTA have been shown to enhance the stability of vitamin D formulations by chelating metal ions that may catalyze degradation processes.
Comparison with Similar Compounds
Key Research Findings
Cross-Reactivity: In immunoassays, 1,25(OH)2D3 and D3 show 10–15% cross-reactivity, whereas deuterated D3 eliminates this issue in MS-based methods .
Vitamin D2 vs. D3 Metabolism: D2 supplementation reduces endogenous D3 metabolites, highlighting the need for D3-specific tracers like Vitamin-D3-[2H3] in clinical trials .
Preparation Methods
Dissolution of Vitamin-D3-[2H3] in Ethanol
The fundamental step in preparing Vitamin-D3-[2H3] solution involves dissolving the accurately weighed isotopically labeled vitamin D3 in ethanol. Ethanol is chosen due to its excellent solubilizing properties for vitamin D3 and its compatibility with analytical instrumentation.
- Solvent concentration: Typically, 80% to 100% ethanol (v/v) is used to dissolve vitamin D3-[2H3]. The use of high-purity ethanol is critical to avoid impurities that may interfere with analytical detection or stability.
- Concentration range: The target concentration for the solution is 1 mg/mL, which requires precise weighing and volumetric measurement.
- Temperature and mixing: Dissolution is performed at room temperature with continuous stirring to ensure complete solubilization without degradation.
This approach aligns with the method described in patent CN105193826A, where vitamin D3 is completely dissolved in ethanol at room temperature to prepare a solution with concentrations ranging from microgram to milligram levels per gram of solution.
Use of Internal Standards and Isotopic Labeling
Vitamin-D3-[2H3] is a deuterated internal standard commonly used in vitamin D quantification. Its preparation must maintain isotopic purity and prevent exchange of deuterium atoms.
- Isotopic integrity: The preparation process avoids conditions that could cause deuterium-hydrogen exchange, such as strong acids or bases or elevated temperatures.
- Addition to samples: In sample preparation protocols for vitamin D analysis, Vitamin-D3-[2H3] solution is added in precise volumes to biological samples (e.g., tissue homogenates) before extraction and purification steps to serve as an internal standard for quantification.
Sample Preparation and Purification Techniques Related to Vitamin D3 Solutions
Although focused on the solution preparation, related sample preparation methods provide insight into handling and purification of vitamin D3 compounds dissolved in ethanol:
- Homogenization and saponification: Biological samples are homogenized with ethanol-water mixtures, followed by saponification with potassium hydroxide to release vitamin D3 from matrices.
- Liquid-liquid extraction (LLE): After saponification, vitamin D3 is extracted into organic solvents such as hexane and ethanol, with vortexing and centrifugation to separate phases.
- Solid-phase extraction (SPE): Final purification is often performed using C-18 or silica SPE columns to remove impurities before LC analysis.
These steps highlight the importance of ethanol as a solvent both in the preparation of vitamin D3 solutions and in extraction/purification workflows.
Summary Table of Preparation Parameters
Research Findings and Analytical Implications
- The use of ethanol as a solvent for Vitamin-D3-[2H3] ensures compatibility with LC-MS systems and maintains compound stability.
- Deuterated vitamin D3 internal standards prepared in ethanol allow for accurate quantification in complex biological matrices after appropriate extraction and purification.
- The preparation method emphasizes gentle conditions to preserve isotopic labeling and chemical integrity, critical for reproducible analytical results.
- The ethanol solution concentration of 1 mg/mL offers a balance between solubility and ease of handling for dosing and spiking in analytical workflows.
Q & A
Q. Advanced
- Matrix-matched calibration : Spike deuterated standards into analyte-free matrix to account for recovery variations.
- Recovery assays : Compare extraction efficiency in spiked vs. unspiked samples (target: 90–105%).
- Stability checks : Assess short-term (room temperature) and long-term (−80°C) stability of the internal standard in solution .
Why is ethanol the preferred solvent for Vitamin-D3-[2H3] solutions, and how does its concentration impact analytical workflows?
Basic
Ethanol ensures high solubility of vitamin D analogs and prevents oxidation. However, its volatility requires careful evaporation under nitrogen to avoid analyte loss. Residual ethanol in reconstituted samples may suppress ionization; thus, evaporate to dryness and reconstitute in MS-compatible solvents (e.g., methanol) .
How does chronic ethanol exposure in biological systems influence Vitamin-D3-[2H3] metabolism, and how should this be controlled in in vitro studies?
Advanced
Ethanol induces CYP24A1 , accelerating 1,25(OH)2D3 catabolism. In cell cultures, limit ethanol concentration to <0.1% to avoid confounding metabolic effects. Use ethanol-free controls and validate CYP24A1 expression via qPCR or Western blot when studying vitamin D signaling pathways .
What validation protocols ensure inter-laboratory reproducibility of Vitamin-D3-[2H3] measurements?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
